Tetraacid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80081. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGSIPUDIPIMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957027 | |

| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35638-19-8 | |

| Record name | NSC80081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of tetraacid chelating agents

An In-depth Technical Guide to the Properties of Tetraacid Chelating Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of this compound chelating agents, focusing on their chemical characteristics, metal ion affinities, and applications in research and drug development.

Introduction to this compound Chelating Agents

This compound chelating agents are a class of polydentate ligands containing four carboxylic acid groups. These agents are pivotal in various scientific disciplines due to their remarkable ability to form stable, water-soluble complexes with a wide range of metal ions. This sequestration of metal ions is crucial in controlling their reactivity in biological and chemical systems. This guide will focus on four prominent this compound chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), and 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA).

Physicochemical Properties and Synthesis

The fundamental characteristics of these chelating agents, including their structure, molecular weight, and synthesis, are outlined below.

General Properties

| Chelating Agent | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Structure |

| Ethylenediaminetetraacetic acid | EDTA | C₁₀H₁₆N₂O₈ | 292.24 |  |

| Diethylenetriaminepentaacetic acid | DTPA | C₁₄H₂₃N₃O₁₀ | 393.35 |  |

| Ethylene glycol tetraacetic acid | EGTA | C₁₄H₂₄N₂O₁₀ | 380.35 |  |

| 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid | BAPTA | C₂₂H₂₄N₂O₁₀ | 476.43 |  |

Synthesis of this compound Chelating Agents

The industrial synthesis of these agents typically involves the carboxymethylation of the corresponding amine precursors.

-

EDTA Synthesis: The primary industrial method for EDTA synthesis is the reaction of ethylenediamine with formaldehyde and a cyanide source (e.g., sodium cyanide) in an alkaline medium. This process, known as the Singer synthesis, yields the tetrasodium salt of EDTA, which can then be acidified to produce the free acid form. An older method, the Munz synthesis, involved the reaction of ethylenediamine with chloroacetic acid and sodium hydroxide.[1][2]

-

DTPA Synthesis: DTPA is synthesized by the reaction of diethylenetriamine with chloroacetic acid in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[3][4]

-

EGTA Synthesis: EGTA can be synthesized by the reaction of bis(2-aminoethyl) ether with chloroacetic acid in an alkaline solution. Another method involves the reaction of disodium iminodiacetate with triethylene glycol dichloride.[5][6]

-

BAPTA Synthesis: The synthesis of BAPTA is more complex and involves the reaction of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline with chloroacetic acid.

Metal Ion Chelation and Stability Constants

The defining property of these agents is their high affinity for metal ions, quantified by their stability constants (log K). A higher log K value indicates a more stable metal-chelate complex.

Comparative Stability Constants (log K)

The following table summarizes the logarithm of the overall stability constants for the 1:1 complexes of EDTA, DTPA, EGTA, and BAPTA with various divalent and trivalent metal ions.

| Metal Ion | EDTA (log K) | DTPA (log K) | EGTA (log K) | BAPTA (log K) |

| Ca²⁺ | 10.65[7] | 10.8[8] | 11.0[9] | 6.97[10] |

| Mg²⁺ | 8.79[7] | 9.3[8] | 5.2[9] | 1.77[10] |

| Fe³⁺ | 25.1[7] | 28.6[8] | 20.5 | - |

| Cu²⁺ | 18.78[7] | 21.5[8] | 17.8 | - |

| Zn²⁺ | 16.5[7] | 18.8[8] | 12.7 | - |

| Pb²⁺ | 18.0[7] | 18.8[11] | 13.7 | - |

| Mn²⁺ | 13.89[7] | 15.6[8] | 12.3 | - |

| Co²⁺ | 16.45[7] | 19.2[8] | 12.6 | - |

| Ni²⁺ | 18.4[7] | 20.3[8] | 13.6 | - |

| Cd²⁺ | 16.5[7] | 19.3[8] | 13.8 | - |

| Al³⁺ | 16.4[7] | 18.6[8] | - | - |

| La³⁺ | 15.5 | 19.8[8] | - | - |

| Gd³⁺ | 17.4 | 22.4[8] | - | - |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols for Characterization

The determination of stability constants is crucial for understanding and applying this compound chelating agents. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.

Protocol for Potentiometric Titration

This method involves monitoring the pH of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added.

Materials:

-

pH meter with a glass electrode

-

Constant temperature water bath

-

Burette

-

Standardized solutions of the metal salt, the chelating agent, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH).

-

Inert salt solution to maintain constant ionic strength (e.g., NaClO₄).

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration of the Ligand: Prepare a solution containing the chelating agent and a known amount of strong acid. Titrate this solution with the standardized strong base, recording the pH after each addition.

-

Titration of the Metal-Ligand Mixture: Prepare a solution containing the metal salt, the chelating agent, and a known amount of strong acid. Titrate this mixture with the same standardized strong base, again recording the pH at regular intervals.

-

Data Analysis: Plot the pH versus the volume of base added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄) and the free ligand concentration ([L]). The stability constants are then determined from these values using computational methods.[1][2][12]

Protocol for Spectrophotometric Determination

This method is suitable when the metal-chelate complex absorbs light in the UV-visible region.

Materials:

-

UV-Visible spectrophotometer

-

Cuvettes

-

Standardized solutions of the metal salt and the chelating agent.

-

Buffer solution to maintain a constant pH.

Procedure:

-

Determination of λmax: Prepare a solution containing the metal-chelate complex and measure its absorption spectrum to determine the wavelength of maximum absorbance (λmax).

-

Method of Continuous Variations (Job's Plot): Prepare a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. Measure the absorbance of each solution at λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

-

Molar Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent. Measure the absorbance of each solution at λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the molar ratio corresponding to the complex stoichiometry.

-

Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained in the above experiments using various mathematical treatments, such as the Benesi-Hildebrand method.[8][11][13]

Applications in Research and Drug Development

This compound chelating agents have a wide array of applications, from industrial processes to advanced biomedical research.

Inhibition of Metalloproteinases

Metalloproteinases are enzymes that require a metal ion (typically Zn²⁺) for their catalytic activity. EDTA can inhibit these enzymes by chelating the essential metal cofactor.[14] This property is utilized in biochemical assays to study the function of metalloproteinases and in the preservation of protein samples from degradation.

Caption: Mechanism of metalloproteinase inhibition by EDTA.

Modulation of Calcium Signaling

EGTA and BAPTA are invaluable tools in cell biology for studying calcium signaling pathways. They exhibit high selectivity for Ca²⁺ over Mg²⁺, which is crucial as intracellular Mg²⁺ concentrations are typically much higher than Ca²⁺. Their different Ca²⁺ binding kinetics allow for the dissection of rapid, localized calcium signals (nanodomains) from slower, more global changes in intracellular calcium. BAPTA, with its faster on-rate, is a more effective buffer of rapid Ca²⁺ transients near their source compared to the slower-binding EGTA.

References

- 1. cost-nectar.eu [cost-nectar.eu]

- 2. scirp.org [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. ijsart.com [ijsart.com]

- 12. airo.co.in [airo.co.in]

- 13. researchgate.net [researchgate.net]

- 14. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Polycarboxylic Acids in Biological Systems: A Technical Overview

While the specific term "tetraacid" does not define a standard class of molecules in biological systems, a broader category of polycarboxylic acids, which encompasses molecules with multiple carboxylic acid groups, is fundamental to numerous life-sustaining processes. This technical guide explores the significance of these molecules, focusing on their roles in metabolism, cellular signaling, and their applications in research and medicine.

Carboxylic acids are organic compounds characterized by the presence of a carboxyl (-COOH) group.[1][2] Their ability to donate a proton makes them acidic and highly reactive, enabling their participation in a wide array of biochemical reactions.[3][4] Molecules containing two, three, or more of these functional groups are known as di-, tri-, and polycarboxylic acids, respectively. These compounds are central to various metabolic pathways, including the citric acid cycle, and contribute to pH regulation within biological fluids.[3]

Key Examples of Polycarboxylic Acids in Biology

While naturally occurring molecules with four or more carboxylic acid groups are not commonly highlighted as a distinct functional class, di- and tricarboxylic acids are ubiquitous and essential.

-

Dicarboxylic Acids: These molecules, containing two carboxyl groups, are key intermediates in metabolic pathways. For instance, succinic acid is a crucial component of the citric acid cycle, a series of reactions vital for cellular energy production.[3] Aspartic acid, an amino acid, is an example of an aminodicarboxylic acid.[5]

-

Tricarboxylic Acids: The most prominent example is citric acid, a tricarboxylic acid that gives its name to the citric acid cycle (also known as the Krebs cycle).[3] This cycle is a central hub of metabolism, involved in the oxidation of carbohydrates, fats, and proteins to produce ATP, the primary energy currency of the cell.[3]

Synthetic Polycarboxylic Acids in Biological Applications

Certain synthetic polycarboxylic acids have significant applications in biological and medical research due to their ability to chelate metal ions.

-

Ethylenediaminetetraacetic acid (EDTA): EDTA is a synthetic aminopolycarboxylic acid containing four carboxyl groups. It is widely used as a chelating agent, meaning it can form strong complexes with metal ions. This property makes it valuable in medicine, for example, in treating heavy metal poisoning and as an anticoagulant in blood samples by binding calcium ions.

The Citric Acid Cycle: A Central Metabolic Pathway

The citric acid cycle is a prime example of the importance of polycarboxylic acids in metabolism. This cycle utilizes a series of dicarboxylic and tricarboxylic acids to generate energy.

Figure 1. The Citric Acid Cycle, highlighting key di- and tricarboxylic acid intermediates.

Experimental Methodologies for Studying Polycarboxylic Acids

The study of polycarboxylic acids and their roles in biological systems employs a variety of experimental techniques. The specific protocols can vary significantly depending on the research question. Generally, a workflow to study the effect of a polycarboxylic acid on a cellular pathway might involve the following steps.

Figure 2. A generalized experimental workflow for studying the impact of polycarboxylic acids.

References

An In-depth Technical Guide to the Solubility Characteristics of Different Tetraacid Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of various tetraacid salts, with a focus on those relevant to pharmaceutical and chemical research. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual representation of a key chemical process involving a this compound.

Introduction to this compound Salts and Their Importance

Tetraacids are polyprotic acids that can donate four protons. Their corresponding salts are formed by the replacement of these acidic protons with cations. The solubility of these salts is a critical physicochemical property that influences their application in numerous fields, particularly in drug development, where it can affect a drug's bioavailability, formulation, and efficacy. Understanding the factors that govern the solubility of this compound salts, such as pH, temperature, and the nature of the cation, is essential for their effective utilization. This guide will focus on the solubility of salts of ethylenediaminetetraacetic acid (EDTA), pyrophosphoric acid, and polyacrylic acid as representative examples.

Quantitative Solubility Data

The solubility of this compound salts can vary significantly depending on the specific salt and the conditions of the solvent. The following tables summarize the available quantitative solubility data for the salts of EDTA, pyrophosphoric acid, and polyacrylic acid.

Ethylenediaminetetraacetic Acid (EDTA) Salts

EDTA is a hexadentate ligand capable of forming stable complexes with various metal ions. Its salts are widely used as chelating agents.

| Salt | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | pH of Solution | Reference |

| Disodium EDTA Dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | Room Temperature | ~9.6 | 4-6 | [1] |

| Tetrasodium EDTA | C₁₀H₁₂N₂Na₄O₈ | 380.17 | 20 | 103 | ~11.3 | [2][3] |

| Tetrasodium EDTA Dihydrate | C₁₀H₁₂N₂Na₄O₈·2H₂O | 416.20 | Room Temperature | ~55 (in 100 mL final volume) | 10-11 | [4] |

| Calcium Disodium EDTA | CaNa₂C₁₀H₁₂N₂O₈ | 374.27 | - | Water Soluble | - | [5] |

Pyrophosphate Salts

Pyrophosphoric acid is an inorganic tetraprotic acid. Its salts, known as pyrophosphates, have diverse applications, including as food additives and in dental care products.

| Salt | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Disodium Pyrophosphate | Na₂H₂P₂O₇ | 221.94 | 20 | 13 | [6][7] |

| 25 | 15 | [6] | |||

| 80 | 20 | [6][7] | |||

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | 265.90 | Cold Water | 3.16 | [8][9] |

| Boiling Water | 40.26 | [8][9] | |||

| Tetrapotassium Pyrophosphate | K₄P₂O₇ | 330.34 | 25 | 187 | [10][11][12][13] |

| Calcium Pyrophosphate | Ca₂P₂O₇ | 254.10 | - | Insoluble in water | [14][15] |

Polycarboxylic Acid Salts

Polyacrylic acid is a polymer with repeating carboxylic acid functional groups. Its salts are used as thickeners, dispersants, and superabsorbent polymers. The solubility of polyacrylate salts is highly dependent on the degree of cross-linking and the presence of other ions.

| Salt | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility | Reference |

| Sodium Polyacrylate | [-CH₂-CH(COONa)-]n | Variable | - | Soluble in water (forms a viscous solution) | [16][17] |

| Potassium Polyacrylate | [-CH₂-CH(CO₂K)-]n | Variable | 22 | Insoluble, but swells to absorb water | [18][19][20] |

| Calcium Polyacrylate | [-CH₂-CH(COOCa)-]n/2 | Variable | - | Substantially insoluble in water | [21] |

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound salts can be performed using several established methods. The choice of method often depends on the required throughput and the stage of research. Below are detailed methodologies for two common approaches.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method, often considered the "gold standard," measures the equilibrium solubility of a compound.[22]

Materials:

-

Test compound (solid form)

-

Solvent (e.g., purified water, buffer of specific pH)

-

Screw-capped vials or flasks

-

Shaker or rotator capable of constant agitation at a controlled temperature

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid this compound salt to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

-

Equilibration: Seal the vials and place them on a shaker/rotator in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[23]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant. To remove any remaining undissolved particles, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved this compound salt using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Solubility Determination by Potentiometric Titration

This method is particularly useful for ionizable compounds and can determine the solubility-pH profile.[14]

Materials:

-

Test compound (solid form)

-

Purified water

-

Standardized acid and base titrants (e.g., HCl, NaOH)

-

Potentiometer with a pH electrode

-

Automated titrator or manual titration setup

-

Stirrer

Procedure:

-

Sample Preparation: Create a suspension of the this compound salt in a known volume of water in a titration vessel.

-

Titration: While continuously stirring, perform a potentiometric titration by adding small, precise volumes of the acid or base titrant. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The solubility of the compound at different pH values can be calculated from the titration curve. The point at which the solid phase disappears can be observed, and the intrinsic solubility can be determined from the data.[14][15]

Visualization of the EDTA Chelation Mechanism

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable, water-soluble complexes with metal ions. This property is fundamental to its use in various applications, including the removal of heavy metals from the body and as an anticoagulant. The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by the fully deprotonated EDTA⁴⁻ anion.

Caption: EDTA Chelation of a Divalent Metal Ion (M²⁺).

Conclusion

The solubility of this compound salts is a multifaceted property that is crucial for their application in scientific research and drug development. This guide has provided quantitative solubility data for the salts of EDTA, pyrophosphoric acid, and polyacrylic acid, detailed experimental protocols for accurate solubility determination, and a visual representation of the EDTA chelation mechanism. A thorough understanding and characterization of these solubility properties are indispensable for the successful formulation and application of this compound salt-based products.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. | Semantic Scholar [semanticscholar.org]

- 3. gelsap.com [gelsap.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 6. youtube.com [youtube.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. gelsap.com [gelsap.com]

- 9. sapgel.com [sapgel.com]

- 10. m.youtube.com [m.youtube.com]

- 11. graphviz.org [graphviz.org]

- 12. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. santos.com [santos.com]

- 15. Polyacrylic Acid Sodium, Polyacrylate Sodium. Cas:9003 04 7 - IRO Water [irowater.com]

- 16. alquera.com [alquera.com]

- 17. Potassium polyacrylate - Wikipedia [en.wikipedia.org]

- 18. Alsta Hydrogel Super Absorbent Polymer - Potassium Polyacrylate [chemtexltd.com]

- 19. US3649547A - Calcium polyacrylate composition and method for treating calcium salt contaminated low-solids drilling fluids - Google Patents [patents.google.com]

- 20. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Identification of Tetraacid Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used for the identification and characterization of tetraacid functional groups. Molecules containing multiple carboxylic acid moieties are crucial in various fields, including medicinal chemistry, materials science, and environmental chemistry. Their unique properties, such as high polarity, metal chelation capabilities, and potential for extensive hydrogen bonding, are directly related to the number and spatial arrangement of the carboxylic acid groups. Accurate spectroscopic characterization is therefore paramount for structure elucidation, purity assessment, and understanding the physicochemical behavior of these compounds.

This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) for the analysis of tetraacids. It includes detailed experimental protocols, quantitative data summaries for representative this compound compounds, and a logical workflow for the systematic identification of unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tetraacids, both ¹H and ¹³C NMR are indispensable.

Key Diagnostic Features

-

¹H NMR: The most characteristic signal for a carboxylic acid is the resonance of the acidic proton (-COOH), which is typically observed far downfield in the range of 10-13 ppm.[1] This chemical shift is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding. Protons on carbon atoms alpha to the carboxylic acid group generally appear in the 2.0-2.6 ppm region.[1]

-

¹³C NMR: The carbonyl carbon of a carboxylic acid group provides a distinct and unambiguous signal in the ¹³C NMR spectrum, typically appearing between 170 and 185 ppm.[1] The exact chemical shift can provide insights into the electronic environment of the carboxyl group.

Quantitative Data for Representative Tetraacids

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for several common this compound compounds.

| Compound | Structure | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Solvent |

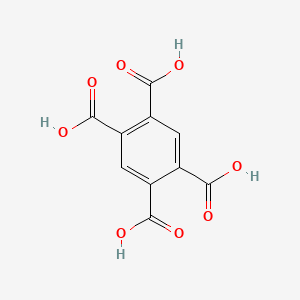

| Ethylenediaminetetraacetic acid (EDTA) |

| 3.47 (s, 8H, N-CH₂-COOH), 2.78 (s, 4H, N-CH₂-CH₂-N) | 172.0 (C=O), 54.7 (N-CH₂-COOH), 51.3 (N-CH₂-CH₂-N) | DMSO-d₆ |

| meso-Butane-1,2,3,4-tetracarboxylic acid |

| 3.80 (d, 2H), 3.12 (d, 2H) | Not readily available | DMSO-d₆ |

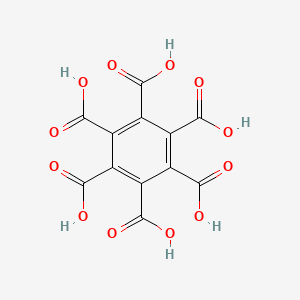

| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) |

| 8.2 (s, 2H, Ar-H) | 170.1 (C=O), 136.2 (Ar-C-COOH), 131.5 (Ar-C-H) | DMSO-d₆ |

| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) |

| No aromatic protons | 168.5 (C=O), 133.2 (Ar-C) | D₂O |

Experimental Protocol: NMR Analysis of a this compound

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as the acidic protons of the carboxylic acids can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. Depending on the sample concentration and instrument sensitivity, this may require a longer acquisition time.

-

If further structural elucidation is needed, consider two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which can be particularly useful for assigning quaternary carbons.[1]

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups in a molecule. The carboxylic acid group has several characteristic absorption bands.

Key Diagnostic Features

-

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond in the carboxyl group. This broadness is a result of extensive hydrogen bonding.

-

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is found between 1680 and 1725 cm⁻¹. The exact position can be influenced by conjugation and intramolecular hydrogen bonding.

-

C-O Stretch and O-H Bend: Absorptions due to C-O stretching and O-H bending are typically found in the fingerprint region, between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.

Quantitative Data for Representative Tetraacids

The following table lists the characteristic IR absorption frequencies for several this compound compounds.

| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch / O-H Bend (cm⁻¹) |

| Ethylenediaminetetraacetic acid (EDTA) | ~3000 (broad) | ~1700 | ~1400, ~1300 |

| meso-Butane-1,2,3,4-tetracarboxylic acid | ~3000 (broad) | 1712 | Not readily available |

| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) | ~3000 (broad) | 1720 | ~1420, ~1300 |

| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) | 2500-3335 (broad) | 1700-1725 | 1395-1440, 1210-1320 |

Experimental Protocol: ATR-FTIR Analysis of a Solid this compound

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the finely ground solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the carboxylic acid functional groups.

-

Compare the obtained spectrum with reference spectra if available.

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light.

Key Diagnostic Features

-

C=O Stretch: The carbonyl stretch in carboxylic acids also gives a strong band in the Raman spectrum, typically in the range of 1640-1680 cm⁻¹.

-

C-C Stretch: Skeletal C-C stretching vibrations are often prominent in the Raman spectrum and can provide information about the carbon backbone of the molecule.

-

Symmetry Considerations: For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). This can provide valuable structural information.

Quantitative Data for Representative Tetraacids

The following table presents characteristic Raman shifts for some this compound compounds.

| Compound | C=O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |

| Ethylenediaminetetraacetic acid (EDTA) | ~1670 | 1400 (CH₂ bend), 925 (C-C stretch) |

| Citric Acid (a tricarboxylic acid, for comparison) | 1750 (central C=O), 1680 (lateral C=O) | 1468 (CH₂ scissors), 1440 (C-OH deformation), 942 (C-C symmetric stretch)[1] |

| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) | ~1690 | ~1610 (aromatic C=C), ~850 (ring breathing) |

| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) | ~1700 | ~1600 (aromatic C=C), ~1000 (ring breathing) |

Experimental Protocol: Raman Analysis of a Solid this compound

-

Sample Preparation:

-

For a solid sample, a small amount of the powder can be placed on a microscope slide.

-

Alternatively, the sample can be pressed into a pellet.

-

For solutions, the sample can be placed in a quartz cuvette.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser may be important to avoid fluorescence from the sample or impurities.

-

Focus the laser on the sample.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without damaging the sample.

-

-

Data Analysis:

-

Identify the characteristic Raman bands for the carboxylic acid functional groups and the molecular backbone.

-

Correlate the observed bands with the expected vibrational modes of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Key Diagnostic Features

-

Molecular Ion: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like tetraacids. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ may be seen.

-

Fragmentation: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to fragment the molecular ion and obtain structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The fragmentation of the carbon skeleton can also provide valuable structural clues.

Quantitative Data for Representative Tetraacids

The following table summarizes the expected molecular ions and some key fragments for representative tetraacids in ESI-MS.

| Compound | Molecular Weight ( g/mol ) | Expected Ion (Negative Mode) [M-H]⁻ (m/z) | Key Fragments (m/z) |

| Ethylenediaminetetraacetic acid (EDTA) | 292.24 | 291.08 | 247 ([M-H-CO₂]⁻), 203 ([M-H-2CO₂]⁻) |

| meso-Butane-1,2,3,4-tetracarboxylic acid | 234.16 | 233.04 | 189 ([M-H-CO₂]⁻), 145 ([M-H-2CO₂]⁻) |

| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) | 254.15 | 253.00 | 209 ([M-H-CO₂]⁻), 165 ([M-H-2CO₂]⁻) |

| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) | 342.16 | 341.00 | 297 ([M-H-CO₂]⁻), 253 ([M-H-2CO₂]⁻) |

Experimental Protocol: LC-MS Analysis of a this compound

Liquid chromatography (LC) is often coupled with mass spectrometry to separate mixtures and analyze individual components.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the solvent can improve chromatographic peak shape and ionization efficiency.

-

-

LC Method:

-

Column: A reversed-phase C18 column is commonly used for the separation of polar compounds.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

-

-

MS Method:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements to confirm elemental compositions.

-

Data Acquisition: Acquire full scan mass spectra to detect the molecular ions. Perform MS/MS experiments on the molecular ions to obtain fragmentation data for structural confirmation.

-

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound suspected of containing this compound functional groups.

Caption: A logical workflow for the spectroscopic identification of a this compound.

Conclusion

The spectroscopic identification of this compound functional groups requires a multi-technique approach. Infrared and Raman spectroscopies provide rapid confirmation of the presence of carboxylic acid groups. Mass spectrometry is essential for determining the molecular weight and elemental composition, while NMR spectroscopy provides the detailed structural information necessary for unambiguous identification and characterization. By following the detailed protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize molecules containing this compound functionalities.

References

An In-depth Technical Guide to Tetraacids in Crude Oil for Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraacids in Crude Oil

Tetraacids, a unique class of polycarboxylic acids, are naturally occurring constituents of some crude oils. While present in relatively low concentrations, typically in the parts-per-million (ppm) range, they can have significant operational and environmental implications for the petroleum industry.[1] From a research and development perspective, particularly in fields related to life sciences and drug development, understanding the chemistry and biological activity of these complex molecules is of growing interest. This technical guide provides a comprehensive overview of tetraacids in crude oil, with a focus on their chemical nature, analytical determination, and potential biological relevance.

The most well-characterized tetraacids in crude oil are a series of C80 to C82 isoprenoid 20-bis-16,16'-biphytanyl tetraacids, commonly referred to as "ARN" acids.[1] These molecules are characterized by a core structure containing four carboxylic acid groups and a variable number of cyclopentyl rings, typically ranging from four to eight.[1] The presence of these multiple acidic functionalities imparts unique surfactant-like properties to these molecules, leading to the formation of stable emulsions and intractable deposits of calcium naphthenates in oil production facilities when they interact with divalent cations like calcium present in formation water.[1]

The origin of these complex tetraacids is believed to be from archaea, ancient microorganisms found in some petroleum reservoirs. This biological origin hints at the potential for these molecules to interact with biological systems, a topic of increasing research focus. This guide will delve into the technical aspects of tetraacid analysis, present quantitative data on their occurrence, and explore their potential biological implications, providing a valuable resource for researchers and professionals in related scientific disciplines.

Data Presentation: Quantitative Analysis of Tetraacids in Crude Oil

The concentration of C80-C82 tetraacids in crude oil is a critical parameter for predicting and mitigating operational issues such as naphthenate deposition. The following table summarizes the quantitative analysis of these compounds in five different crude oil samples, providing a comparative overview of their distribution.

| Crude Oil Sample | Total C80 Tetraacids (ppm) | Total C81 Tetraacids (ppm) | Total C82 Tetraacids (ppm) | Total Tetraacids (ppm) |

| West Africa Oil 1 | 1.5 | 0.8 | 0.4 | 2.7 |

| West Africa Oil 2 | 0.9 | 0.5 | 0.3 | 1.7 |

| West Africa Oil 3 | 2.1 | 1.1 | 0.6 | 3.8 |

| North Sea Oil 4 | 0.6 | 0.3 | 0.2 | 1.1 |

| North Sea Oil 5 | 1.2 | 0.7 | 0.4 | 2.3 |

Experimental Protocols: Determination of Tetraacids in Crude Oil

A robust and sensitive analytical methodology is essential for the accurate quantification of tetraacids in the complex matrix of crude oil. The following protocol details a widely accepted method involving solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS).

Sample Preparation and Internal Standard Spiking

-

Homogenize the crude oil sample thoroughly.

-

Weigh approximately 1 gram of the crude oil into a glass vial.

-

Spike the sample with a known amount of a suitable internal standard. A C80 8-ring this compound is a recommended internal standard for the semi-quantitative determination of other C80-C82 tetraacids.[1]

Solid-Phase Extraction (SPE) for Isolation of the Acidic Fraction

-

SPE Cartridge Conditioning:

-

Condition a strong anion exchange (SAX) SPE cartridge by sequentially passing through it:

-

6 mL of methanol

-

6 mL of toluene

-

-

-

Sample Loading:

-

Dissolve the spiked crude oil sample in 5 mL of toluene.

-

Load the dissolved sample onto the conditioned SAX SPE cartridge.

-

Collect the eluate (this contains the neutral and basic components of the crude oil).

-

-

Washing:

-

Wash the SPE cartridge with 10 mL of toluene to remove any remaining non-acidic components.

-

Follow with a wash of 10 mL of a 95:5 (v/v) mixture of toluene and methanol.

-

-

Elution of the Acidic Fraction:

-

Elute the tetraacids and other acidic compounds from the SPE cartridge using 10 mL of a solution of 2% formic acid in a 1:1 (v/v) mixture of toluene and methanol.

-

Collect the eluate containing the acidic fraction.

-

Derivatization to Per-methylated Esters

-

Evaporate the solvent from the collected acidic fraction under a gentle stream of nitrogen.

-

Add 2 mL of a 10% (w/v) solution of acetyl chloride in methanol to the dried residue.

-

Heat the mixture at 60°C for 1 hour to convert the carboxylic acids to their corresponding methyl esters.

-

After cooling, evaporate the solvent and derivatizing reagent under a stream of nitrogen.

Further SPE Refinement of the "this compound" Fraction

-

SPE Cartridge Conditioning:

-

Condition a silica gel SPE cartridge with 6 mL of hexane.

-

-

Sample Loading:

-

Dissolve the dried, derivatized sample in a small volume of hexane.

-

Load the sample onto the conditioned silica gel SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 10 mL of hexane to elute less polar compounds.

-

-

Elution of the this compound Methyl Esters:

-

Elute the per-methylated tetraacids with 10 mL of a 9:1 (v/v) mixture of dichloromethane and ethyl acetate.

-

Collect this "this compound" fraction.

-

LC/ESI-MS Analysis

-

Evaporate the solvent from the collected "this compound" fraction and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).

-

Analyze the sample using a liquid chromatograph coupled to an electrospray ionization mass spectrometer (LC/ESI-MS).

-

The per-methylated tetraacids are typically analyzed as their ammoniated adducts in positive ion mode.[1]

-

Quantification is achieved by comparing the peak areas of the analyte this compound methyl esters to the peak area of the internal standard.

Visualizations: Workflows and Potential Biological Interactions

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and quantification of tetraacids from crude oil.

Potential Biological Interactions of Naphthenic Acids

While research on the specific biological effects of C80-C82 tetraacids is limited, studies on the broader class of naphthenic acids, to which they belong, have indicated potential toxicological effects that may be of interest to drug development professionals. These effects primarily revolve around hepatotoxicity and endocrine disruption. The following diagram illustrates these potential interactions at a conceptual level.

Caption: Conceptual diagram of potential biological interactions of naphthenic acids.

Relevance to Drug Development Professionals

The study of tetraacids and other naphthenic acids from crude oil can be relevant to drug development professionals for several reasons:

-

Novel Chemical Scaffolds: These complex, polycyclic structures represent novel chemical scaffolds that are not commonly found in typical drug discovery libraries. Their unique three-dimensional shapes and multiple carboxylic acid functionalities could be starting points for the design of new therapeutic agents.

-

Understanding Toxicological Pathways: Research into the toxicological effects of naphthenic acids, such as their potential for hepatotoxicity and endocrine disruption, can provide valuable insights into mechanisms of chemical-induced toxicity. This knowledge can be applied to the safety assessment of new drug candidates and the development of more predictive toxicology models.

-

Bio-surfactant and Drug Delivery Applications: The surfactant properties of tetraacids, which lead to emulsion formation, could be explored for potential applications in drug delivery systems, such as the formulation of poorly soluble drugs.

-

Natural Product Discovery: As natural products of archaea, these tetraacids are part of the vast, underexplored chemical space of microbial metabolites. Investigating their biological activities could lead to the discovery of new lead compounds with therapeutic potential.

Conclusion

Tetraacids in crude oil, particularly the C80-C82 "ARN" acids, are a fascinating and challenging class of molecules. While their primary impact has been felt in the petroleum industry due to operational issues, their complex structures and biological origin suggest a potential for broader scientific interest. This technical guide has provided a detailed overview of their chemical nature, a robust analytical methodology for their quantification, and a perspective on their potential relevance to researchers in the life sciences and drug development. Further research into the biological activities and potential applications of these unique natural products is warranted and could open up new avenues for scientific discovery.

References

The Pivotal Role of Tetraacids in Dendrimer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of tetraacids as core molecules in the synthesis of dendrimers, with a particular focus on their applications in drug delivery and gene therapy. We delve into the synthetic strategies, experimental protocols, and the fundamental mechanisms by which these highly branched macromolecules interact with biological systems.

Introduction: The Architectural Significance of Tetraacid Cores

Dendrimers are a unique class of monodisperse, hyperbranched polymers with a well-defined, three-dimensional architecture. Their structure, emanating from a central core, offers precise control over size, shape, and surface functionality, making them ideal candidates for a range of biomedical applications. Tetraacids and their derivatives play a crucial role as foundational core molecules in the divergent synthesis of various dendrimer families. The four carboxylic acid groups provide a symmetric and tetra-functional platform to initiate the iterative growth of dendritic branches, leading to the formation of globular macromolecules with a high density of surface groups.

The choice of the this compound core is critical as it influences the overall properties of the resulting dendrimer, including its biocompatibility, biodegradability, and potential for drug encapsulation and release. This guide will explore the synthesis and applications of dendrimers derived from key tetraacids such as Ethylenediaminetetraacetic acid (EDTA), Citric Acid, and Pyromellitic Dianhydride.

Synthetic Strategies for this compound-Based Dendrimers

The divergent synthesis approach is predominantly employed for constructing dendrimers from this compound cores. This method involves the stepwise addition of branching monomer units to the core, leading to a generational growth that exponentially increases the number of surface functional groups.

Polyamidoamine (PAMAM) Type Dendrimers from EDTA Core

Ethylenediaminetetraacetic acid (EDTA) serves as an excellent tetra-functional core for the synthesis of PAMAM-like dendrimers. The synthesis involves a repetitive two-step reaction sequence: Michael addition of an acrylate ester to the primary amines (after conversion of the carboxylic acids to amides) followed by amidation of the resulting ester-terminated dendrimer with a diamine.

Caption: Divergent synthesis of PAMAM-type dendrimers from an EDTA core.

Biodegradable Polyester Dendrimers from Citric Acid and Butanetetracarboxylic Acid

Citric acid and 1,2,3,4-butanetetracarboxylic acid are biocompatible tetraacids that can be utilized as cores for the synthesis of biodegradable polyester dendrimers. The ester linkages in these dendrimers are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the macromolecule into non-toxic, metabolic byproducts. The synthesis typically involves esterification reactions between the this compound core and hydroxyl-containing branching monomers.

Caption: Synthesis of polyester dendrimers using a this compound core.

Polyimide Dendrimers from Pyromellitic Dianhydride

Pyromellitic dianhydride, a derivative of benzene-1,2,4,5-tetracarboxylic acid, can serve as a precursor to a this compound core for the synthesis of thermally stable polyimide dendrimers. The reaction of the dianhydride with diamines leads to the formation of poly(amic acid) dendrimers, which can then be thermally or chemically cyclized to form the final polyimide structure.

Quantitative Data on this compound-Based Dendrimers

The following tables summarize key quantitative data for various generations of dendrimers synthesized from this compound cores.

Table 1: Synthesis Yield and Particle Size of Citric Acid-Based Dendrimers

| Dendrimer Generation | Synthesis Yield (%) | Particle Size (nm) | Reference |

| G1-Imz | - | 16 | [1] |

| G2-Imz | - | 20 | [1] |

| G3-Imz | - | 45 | [1] |

Table 2: Properties of EDTA-Core Dendrimers Decorated with β-Cyclodextrin

| Dendrimer | Synthesis Yield (%) | Method | Reference |

| EDTA di-βCD | up to 99 | Click Chemistry (Microwave) | |

| EDTA G0-βCD | up to 99 | Click Chemistry (Microwave) |

Detailed Experimental Protocols

Synthesis of Generation 4 (G4) PAMAM-type Dendrimer with EDTA Core

This protocol describes a divergent synthesis approach.[2]

Materials:

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ethylenediamine (EDA)

-

Methyl acrylate

-

Dicyclohexylcarbodiimide (DCC)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

Procedure:

-

Core Activation (Generation -0.5):

-

Dissolve EDTA in DMF.

-

Add an excess of methyl acrylate and stir at room temperature for 48 hours to form the ester-terminated half-generation (G-0.5).

-

Purify the product by column chromatography.

-

-

Amidation (Generation 0):

-

Dissolve the purified G-0.5 dendrimer in methanol.

-

In a separate flask, dissolve a large excess of EDA in methanol.

-

Slowly add the G-0.5 solution to the EDA solution at 0°C.

-

Allow the reaction to proceed at room temperature for 72 hours.

-

Remove excess EDA and solvent under reduced pressure to obtain the amine-terminated G0 dendrimer.

-

-

Iterative Growth to G4:

-

Repeat the Michael addition (with methyl acrylate) and amidation (with EDA) steps sequentially to grow the dendrimer to the fourth generation.

-

Purify the product at each half and full generation step using appropriate chromatographic techniques (e.g., size-exclusion chromatography).

-

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure at each generation.

-

FTIR Spectroscopy: To monitor the disappearance of ester carbonyls and the appearance of amide carbonyls.

-

Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight and assess the polydispersity.

Synthesis of Third Generation (G3) Citric Acid-Based Polyester Dendrimer

This protocol outlines the synthesis of a biodegradable polyester dendrimer.[3]

Materials:

-

Citric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

A suitable diol as a branching monomer (e.g., 1,3-propanediol)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Generation 1 (G1) Synthesis:

-

Dissolve citric acid (core) in DMSO.

-

Add DCC and DMAP to activate the carboxylic acid groups.

-

Add a stoichiometric amount of the diol branching monomer and stir at room temperature for 24 hours.

-

Purify the resulting G1 dendrimer by precipitation in a non-solvent (e.g., diethyl ether) and subsequent washing.

-

-

Generation 2 (G2) and 3 (G3) Synthesis:

-

Use the purified dendrimer from the previous generation as the new core.

-

Repeat the activation and esterification steps with an appropriate molar excess of citric acid (as the new branching unit) and then the diol monomer to build the next generation.

-

Purification is performed after each generation step.

-

Characterization:

-

¹H NMR and ¹³C NMR: To verify the ester bond formation and the structure of each generation.

-

FTIR Spectroscopy: To observe the characteristic ester carbonyl stretch.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and polydispersity index (PDI).

Cellular Uptake and Intracellular Trafficking

The interaction of this compound-based dendrimers with cells is a critical aspect of their function as drug and gene delivery vehicles. The primary mechanism of cellular entry is endocytosis.

Endocytic Pathways

Cationic dendrimers, such as amine-terminated PAMAM-type dendrimers derived from an EDTA core, primarily enter cells via clathrin-mediated and caveolin-mediated endocytosis. The positively charged surface of the dendrimer interacts with the negatively charged cell membrane, initiating the endocytic process.

Caption: Major endocytic pathways for dendrimer cellular uptake.

Endosomal Escape: The Proton Sponge Effect

For effective delivery of therapeutic cargo to the cytoplasm, the dendrimer must escape the endosome before it fuses with the lysosome, where enzymatic degradation occurs. Amine-containing dendrimers, such as those derived from EDTA, can facilitate endosomal escape through the "proton sponge effect." The numerous tertiary amines in the dendrimer's interior become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the dendrimer and its cargo into the cytoplasm.

Caption: The proton sponge effect facilitating endosomal escape.

Biodegradation and Metabolic Integration

For dendrimers with biodegradable cores like citric acid or butanetetracarboxylic acid, the degradation products are non-toxic and can be integrated into cellular metabolic pathways. For instance, citric acid is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a central metabolic pathway for energy production in cells.

Caption: Integration of citric acid from dendrimer degradation into the Krebs cycle.

Conclusion

Tetraacids provide a versatile and highly functional platform for the divergent synthesis of a wide array of dendrimers. The choice of the this compound core significantly impacts the physicochemical and biological properties of the resulting macromolecules. EDTA-based cores lead to the formation of robust, cationic PAMAM-type dendrimers with applications in gene delivery, leveraging the proton sponge effect for endosomal escape. In contrast, cores derived from citric acid or butanetetracarboxylic acid yield biodegradable polyester dendrimers that break down into biocompatible metabolites, making them attractive for drug delivery applications with reduced toxicity concerns. The continued exploration of novel this compound cores and the refinement of synthetic methodologies will undoubtedly expand the utility of these remarkable nanomaterials in the fields of medicine and biotechnology.

References

Methodological & Application

Application of Tetraacids in Heavy Metal Detoxification: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of tetraacids and other chelating agents for heavy metal detoxification. The information is compiled from recent scientific literature and is intended to guide research and development in this critical area.

Introduction to Tetraacid Chelators

Tetraacids, most notably Ethylenediaminetetraacetic acid (EDTA), are potent chelating agents used in the medical treatment of heavy metal poisoning.[1] These molecules possess multiple carboxylate groups that can form stable, coordinate bonds with multivalent metal ions, effectively sequestering them and facilitating their excretion from the body.[2] The primary application of FDA-approved this compound chelation therapy is in the treatment of lead poisoning.[3] Other important chelating agents, while not all strictly tetraacids, are often used in conjunction with or as alternatives to EDTA and include succimer (DMSA) and dimercaprol (BAL).[4]

Mechanism of Action

The fundamental principle of chelation therapy is the formation of a stable, water-soluble complex between the chelating agent and a toxic heavy metal ion.[1] This complex is then readily excreted from the body, primarily via the kidneys.[5]

-

EDTA (Ethylenediaminetetraacetic acid): As a hexadentate ligand, EDTA can form six bonds with a metal ion, creating a very stable octahedral complex.[2] It has a high affinity for divalent and trivalent cations. In the context of lead poisoning, the calcium disodium salt of EDTA (CaNa2EDTA) is used. The calcium in the chelate is displaced by lead, for which EDTA has a higher affinity, forming a stable lead-EDTA complex that is then excreted in the urine.[5] This prevents the depletion of essential calcium from the body.

-

Succimer (meso-2,3-dimercaptosuccinic acid, DMSA): DMSA is a dithiol compound that is effective in chelating lead, mercury, and arsenic.[6] Its two sulfhydryl groups form strong bonds with these heavy metals. DMSA is administered orally and has the advantage of being water-soluble and less toxic than BAL.[6]

-

Dimercaprol (British Anti-Lewisite, BAL): BAL is another dithiol chelating agent, primarily used for arsenic and mercury poisoning, and in severe lead poisoning in combination with EDTA.[4] It is administered via deep intramuscular injection.[7]

Quantitative Data on Efficacy

The following tables summarize quantitative data from clinical and preclinical studies on the efficacy of various chelating agents in promoting heavy metal excretion.

Table 1: Efficacy of EDTA in Human Studies for Lead Detoxification

| Study Population | Chelating Agent | Dose and Administration | Outcome Measure | Result | Reference |

| 600 patients with long-term toxic metal exposure | Ca-EDTA and Na-EDTA | 3 g IV infusion | 24-hour urinary lead excretion | Over two-fold increase in lead excretion after chelation. | [5][8] |

| 15 healthy, asymptomatic patients | Calcium EDTA | Series of IV infusions (average 14 over 24 months) | Reduction in provoked urinary lead excretion | Average reduction of 39.16% in stored lead levels. | [9] |

| Patients with a history of myocardial infarction and diabetes | Edetate disodium | IV infusions | Blood lead levels | 61% decrease in median blood lead levels from baseline. | [10] |

Table 2: Efficacy of Succimer (DMSA) in Preclinical and Clinical Studies

| Study Model | Heavy Metal | Chelating Agent | Dose and Administration | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mice | Methyl mercury | DMSA | 1 mmol SH/kg per day for 8 days (injection) | Mercury levels in the brain | Removed more than 2/3 of the mercury in the brain. |[11] | | Pregnant Mice | Methyl mercury | DMSA | 160 and 320 mg/kg/day (subcutaneous injection) | Embryolethality and fetal anomalies | Significantly decreased embryolethality and reduced the incidence of cleft palate. |[3] | | Children with lead poisoning | DMSA | 10 mg/kg three times a day for 5 days, then twice a day for 14 days (oral) | Blood lead levels | Effective in reducing blood lead levels. |[6] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Chelating Agent Efficacy

Objective: To determine the binding affinity and efficacy of a novel this compound chelator for a specific heavy metal (e.g., lead) in a controlled in vitro environment.

Materials:

-

Test this compound compound

-

Standard chelator (e.g., CaNa2EDTA)

-

Heavy metal salt solution (e.g., Lead(II) nitrate)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) equipment

-

Shaking incubator

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of the test this compound, standard chelator, and heavy metal salt in the buffer solution at known concentrations.

-

-

Binding Assay (Equilibrium Dialysis):

-

Cut dialysis tubing into appropriate lengths and pre-soak in the buffer solution.

-

Fill the dialysis bags with a known concentration of the heavy metal solution.

-

Place each bag into a larger tube containing the buffer solution with a specific concentration of the test this compound or standard chelator. Include a control tube with only the buffer solution outside the bag.

-

Incubate the tubes in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Analysis:

-

After incubation, carefully remove the dialysis bags.

-

Collect samples from both inside and outside the dialysis bags for each condition.

-

Measure the concentration of the heavy metal in all samples using ICP-MS or AAS.

-

-

Data Analysis:

-

Calculate the concentration of free and bound heavy metal at equilibrium.

-

Determine the binding affinity (e.g., association constant, Ka) of the test chelator for the heavy metal and compare it to the standard chelator.

-

Protocol 2: In Vivo Evaluation of a Chelating Agent in a Mouse Model of Heavy Metal Toxicity

Objective: To assess the in vivo efficacy and safety of a test this compound in reducing the body burden of a heavy metal in a mouse model.

Materials:

-

Test this compound compound

-

Heavy metal salt for induction of toxicity (e.g., lead acetate in drinking water)

-

Laboratory mice (e.g., C57BL/6)

-

Metabolic cages for urine and feces collection

-

Analytical equipment for heavy metal quantification in biological samples (blood, urine, tissues) (ICP-MS or AAS)

-

Standard laboratory equipment for animal handling and dosing.

Methodology:

-

Induction of Heavy Metal Toxicity:

-

Acclimatize mice to the laboratory conditions.

-

Expose a group of mice to the heavy metal via drinking water or intraperitoneal injection for a specified period to achieve a target body burden. A control group should receive untreated drinking water.

-

-

Chelation Treatment:

-

Divide the heavy metal-exposed mice into treatment groups:

-

Vehicle control (receiving the delivery vehicle of the chelator).

-

Test this compound group (receiving the experimental chelator at one or more dose levels).

-

Positive control group (receiving a known effective chelator like DMSA).

-

-

Administer the treatments for a defined period (e.g., 7-14 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Sample Collection:

-

Throughout the treatment period, collect 24-hour urine and feces samples using metabolic cages at regular intervals.

-

At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

-

Euthanize the animals and harvest key organs (e.g., kidneys, liver, brain, bone) for heavy metal analysis.

-

-

Sample Analysis:

-

Digest the collected tissues, urine, and feces samples using appropriate acid digestion protocols.

-

Measure the concentration of the heavy metal in all samples using ICP-MS or AAS.

-

-

Data Analysis:

-

Compare the heavy metal levels in blood, urine, feces, and tissues between the treatment groups and the vehicle control group.

-

Evaluate the efficacy of the test this compound in promoting heavy metal excretion and reducing tissue burden.

-

Assess any potential signs of toxicity associated with the test compound by monitoring animal weight, behavior, and performing histopathological analysis of key organs.

-

Visualizations

Signaling Pathways Disrupted by Lead Toxicity

Lead exerts its toxic effects by interfering with several crucial cellular signaling pathways, primarily by mimicking essential divalent cations like calcium (Ca2+) and zinc (Zn2+).

Caption: Signaling pathways disrupted by lead toxicity.

Experimental Workflow for Evaluating a Novel Chelating Agent

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a new this compound-based chelating agent for heavy metal detoxification.

Caption: Preclinical workflow for a novel chelating agent.

References

- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EDTA Chelation Therapy - [urbaniv.com]

- 3. CG-MED-90 Chelation Therapy [providerpublic.mybcbswny.com]

- 4. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wellnesspharmacy.com [wellnesspharmacy.com]

- 7. CG-MED-90 Chelation Therapy [provider.healthybluemo.com]

- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 9. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Tetraacids in Petroleum Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraacids, particularly C80 tetraprotic acids (also known as "ARN acids"), are a class of naphthenic acids found in crude oil.[1] Their presence is a significant concern in the petroleum industry as they can chelate with divalent cations like calcium, leading to the formation of highly insoluble and problematic deposits known as calcium naphthenates in pipelines and processing equipment.[1][2][3][4] These deposits can cause costly production downtime and require expensive remediation strategies.[3] Therefore, the accurate quantification of these tetraacids in petroleum samples is crucial for predicting and mitigating deposition risks.[1][5] This document provides a detailed protocol for the quantitative analysis of tetraacids in petroleum samples using a robust and sensitive analytical methodology.

The reliable determination of tetraacid content is an analytical challenge due to the complexity of the crude oil matrix.[3] The method described herein utilizes a multi-step sample preparation procedure involving solid-phase extraction (SPE) and derivatization, followed by analysis using liquid chromatography coupled with electrospray ionization-mass spectrometry (LC/ESI-MS).[1][2][3][4][6] This method offers a low limit of quantitation, making it suitable for the detection of trace levels of tetraacids in crude oil.[2][3][4]

Experimental Protocols

This section details the step-by-step methodology for the quantitative analysis of tetraacids in petroleum samples. The protocol is based on a widely accepted method involving SPE, esterification, and LC/ESI-MS analysis.[1][2][3][4][6]

1. Sample Preparation and Acid Fraction Isolation

The initial step involves the isolation of the acidic components from the complex crude oil matrix.

-

Internal Standard Spiking: To a known weight of the crude oil sample (e.g., ~1 g), add a known amount of a suitable internal standard, such as a relevant C80 8-ring this compound.[2][3][4]

-

Solid-Phase Extraction (SPE):

-

Employ a sequential nonaqueous ion-exchange SPE procedure.[3]

-

First, use a strong cation exchange (SCX) cartridge to remove basic components.

-

Subsequently, use a strong anion exchange (SAX) cartridge to retain the acidic compounds, including the tetraacids.[3]

-

Elute the "acid" fraction from the SAX cartridge using a suitable solvent.

-

2. Derivatization to Per-methyl Esters

To improve the chromatographic and mass spectrometric properties of the tetraacids, they are converted to their per-methylated esters.[2][3][4]

-

Esterification: Treat the isolated "acid" fraction with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid functional groups to methyl esters.

3. Refinement of the this compound Fraction

A further SPE step is employed to isolate the derivatized tetraacids from other acidic components.

-

SPE Refinement:

-

Use a weak anion exchange (aminopropyl) SPE cartridge followed by a hydrophobic interaction (C18) SPE cartridge for further refinement of the per-methylated esters.[3]

-

This step isolates the "this compound" fraction from less polar and other interfering compounds.

-

4. LC/ESI-MS Analysis

The final quantitative analysis is performed using liquid chromatography coupled with electrospray ionization-mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using ammoniated solvents (e.g., water and acetonitrile with ammonium acetate).[3]

-

Flow Rate: A typical flow rate suitable for the column dimensions.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: The per-methylated tetraacids are detected and measured as their ammoniated adducts [M + NH4]+.[3]

-

Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode, depending on the desired sensitivity and specificity.

-

5. Quantification

-

Calibration: Construct a calibration curve using a series of known concentrations of a this compound standard.

-

Calculation: The concentration of individual tetraacids in the original crude oil sample is determined by comparing the peak area of the analyte to that of the internal standard and using the calibration curve. The total this compound content is the sum of the individual concentrations. This method has a limit of quantitation (LOQ) of approximately 0.1 ppm for individual tetraacids in crude oils.[2][3][4]

Data Presentation

The following table summarizes the quantitative data for this compound content in five different crude oil samples, as determined by the described methodology.

| Crude Oil Sample | Geographical Region | Total this compound Content (ppm) |

| OIL1 | West Africa | 5.2 |

| OIL2 | West Africa | 1.8 |

| OIL3 | West Africa | 12.5 |

| OIL4 | North Sea | < 0.1 (Below LOQ) |

| OIL5 | North Sea | 0.4 |

Data is illustrative and based on findings reported in the literature.[3]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the complete experimental workflow for the quantitative analysis of tetraacids in petroleum samples.

Caption: Workflow for this compound Quantification in Petroleum.

Logical Relationship of Analytical Steps